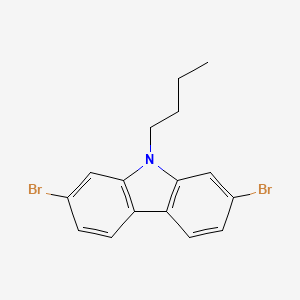
2,7-Dibromo-9-butyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9-butyl-9H-carbazole is a halogenated heterocyclic compound belonging to the carbazole family. Carbazole derivatives are known for their extensive applications in organic electronics, optoelectronics, and materials science due to their excellent electron-donating abilities and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,7-Dibromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-quinones.
Reduction Products: Dihydrocarbazoles.
科学研究应用
2,7-Dibromo-9-butyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer light-emitting diodes (PLEDs).
Photovoltaics: Employed in the synthesis of materials for organic photovoltaic cells (OPVs).
Materials Science: Utilized in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 2,7-Dibromo-9-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Electron Donor-Acceptor Interactions: The carbazole core acts as an electron donor, while the bromine atoms can participate in electron-acceptor interactions.
Photophysical Properties: The compound exhibits unique photophysical properties, making it suitable for optoelectronic applications.
相似化合物的比较
Similar Compounds
- 2,7-Dibromo-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9-Phenylcarbazole
Uniqueness
2,7-Dibromo-9-butyl-9H-carbazole is unique due to its butyl substitution at the 9-position, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of solution-processable materials for organic electronics .
属性
CAS 编号 |
654675-88-4 |
|---|---|
分子式 |
C16H15Br2N |
分子量 |
381.10 g/mol |
IUPAC 名称 |
2,7-dibromo-9-butylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-3-8-19-15-9-11(17)4-6-13(15)14-7-5-12(18)10-16(14)19/h4-7,9-10H,2-3,8H2,1H3 |
InChI 键 |
UXBOQDGADUITPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
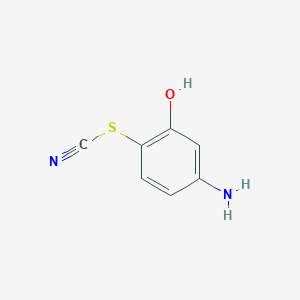
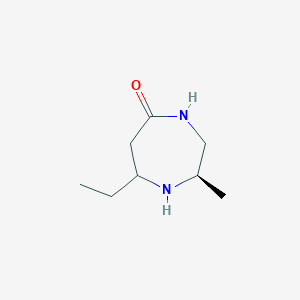
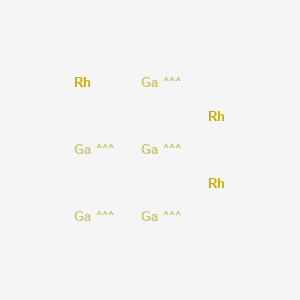
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
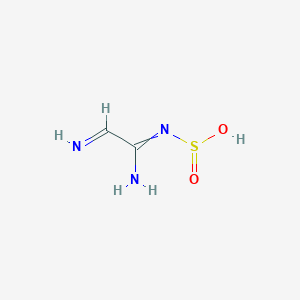

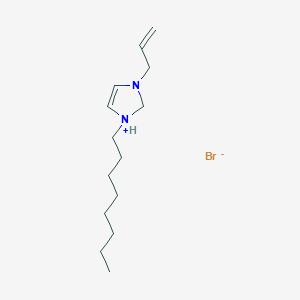
![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

